molecular formula C18H16FN3O5 B11018845 N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018845
M. Wt: 373.3 g/mol
InChI Key: GHARDRZHASZXPZ-UHFFFAOYSA-N
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Description

N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that features a pyrrolidine ring substituted with fluorine, nitro, methoxy, and amide functional groups

Properties

Molecular Formula

C18H16FN3O5

Molecular Weight

373.3 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16FN3O5/c1-27-14-5-3-13(4-6-14)21-10-11(8-17(21)23)18(24)20-12-2-7-15(19)16(9-12)22(25)26/h2-7,9,11H,8,10H2,1H3,(H,20,24)

InChI Key

GHARDRZHASZXPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Formation of the Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Biological Research: As a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of functional groups like nitro, fluorine, and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: can be compared with other pyrrolidine derivatives that have similar functional groups.

    N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: can be compared with compounds like N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE.

Uniqueness

The unique combination of functional groups in N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE may confer specific properties such as enhanced binding affinity, selectivity, or stability, making it a valuable compound for various applications.

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